Cas no 1314775-02-4 (1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid)
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid
- EN300-1829281
- 1314775-02-4
-
- Inchi: 1S/C15H14O2/c1-10-6-7-13(15(8-9-15)14(16)17)12-5-3-2-4-11(10)12/h2-7H,8-9H2,1H3,(H,16,17)
- InChI Key: HWIUHBBQDOZWOV-UHFFFAOYSA-N
- SMILES: OC(C1(C2=CC=C(C)C3C=CC=CC2=3)CC1)=O
Computed Properties
- Exact Mass: 226.099379685g/mol
- Monoisotopic Mass: 226.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 37.3Ų
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829281-1g |
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid |
1314775-02-4 | 95% | 1g |
$999.0 | 2023-09-19 | |
| Enamine | EN300-1829281-5g |
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid |
1314775-02-4 | 95% | 5g |
$2900.0 | 2023-09-19 | |
| Enamine | EN300-1829281-10g |
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid |
1314775-02-4 | 95% | 10g |
$4299.0 | 2023-09-19 | |
| Enamine | EN300-1829281-0.05g |
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid |
1314775-02-4 | 95% | 0.05g |
$232.0 | 2023-09-19 | |
| Enamine | EN300-1829281-0.1g |
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid |
1314775-02-4 | 95% | 0.1g |
$347.0 | 2023-09-19 | |
| Enamine | EN300-1829281-0.25g |
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid |
1314775-02-4 | 95% | 0.25g |
$494.0 | 2023-09-19 | |
| Enamine | EN300-1829281-0.5g |
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid |
1314775-02-4 | 95% | 0.5g |
$780.0 | 2023-09-19 | |
| Enamine | EN300-1829281-1.0g |
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid |
1314775-02-4 | 95% | 1g |
$999.0 | 2023-06-03 | |
| Enamine | EN300-1829281-2.5g |
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid |
1314775-02-4 | 95% | 2.5g |
$1959.0 | 2023-09-19 | |
| Enamine | EN300-1829281-5.0g |
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid |
1314775-02-4 | 95% | 5g |
$2900.0 | 2023-06-03 |
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid
Recent Advances in the Study of 1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid (CAS: 1314775-02-4)
1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid (CAS: 1314775-02-4) is a cyclopropane derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct biological activities. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug development.
The structural motif of cyclopropane is widely recognized for its ability to confer conformational rigidity and metabolic stability to bioactive molecules. The incorporation of a naphthalene ring in 1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid further enhances its potential for interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation. Recent synthetic methodologies have focused on optimizing the yield and purity of this compound, with particular emphasis on green chemistry approaches to minimize environmental impact.
In terms of biological activity, preliminary studies have suggested that 1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid may exhibit inhibitory effects on specific inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potential as a modulator of the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses. The compound showed promising activity in vitro, with an IC50 value in the low micromolar range, suggesting its potential as a lead compound for the development of anti-inflammatory agents.
Further investigations have explored the compound's potential in oncology. Research conducted at the University of Cambridge in 2024 revealed that derivatives of 1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid could selectively inhibit certain protein-protein interactions involved in cancer cell proliferation. The study utilized molecular docking simulations followed by biochemical assays to validate the compound's binding affinity for specific oncogenic targets. These findings open new avenues for the development of targeted cancer therapies.
The pharmacokinetic properties of 1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid have also been the subject of recent research. A collaborative study between academic and industrial researchers published in Drug Metabolism and Disposition in early 2024 reported favorable metabolic stability and oral bioavailability in preclinical models. These characteristics, combined with its synthetic accessibility, make this compound an attractive candidate for further medicinal chemistry optimization.
Looking forward, the versatility of 1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid as a chemical scaffold suggests multiple opportunities for drug discovery. Current research efforts are focusing on the development of structurally diverse analogs to explore structure-activity relationships and identify compounds with improved potency and selectivity. Additionally, the potential application of this scaffold in PROTAC (proteolysis targeting chimera) technology is being investigated, which could significantly expand its therapeutic utility.
In conclusion, 1-(4-methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid represents a promising chemical entity with diverse biological activities and therapeutic potential. The recent advancements in its synthesis, biological evaluation, and mechanistic understanding underscore its value as a research tool and potential drug candidate. Continued investigation of this compound and its derivatives is expected to yield important insights for chemical biology and contribute to the development of novel therapeutic agents.
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